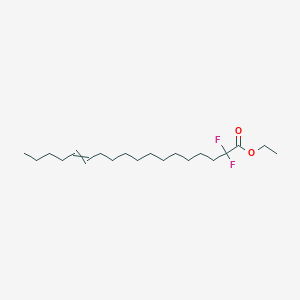![molecular formula C11H15NO B14258752 Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- CAS No. 168104-26-5](/img/structure/B14258752.png)
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a benzenamine core substituted with a 2-[(3-methyl-2-butenyl)oxy] group. This compound is notable for its aromatic properties and the presence of both amine and ether functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of benzenamine with 3-methyl-2-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of the 3-methyl-2-butenyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of the 2-[(3-methyl-2-butenyl)oxy] group.
Benzenamine, 4-methyl-: Another structural isomer with a methyl group at the para position.
Uniqueness
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 2-[(3-methyl-2-butenyl)oxy] group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzenamine derivatives .
Properties
CAS No. |
168104-26-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(3-methylbut-2-enoxy)aniline |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8,12H2,1-2H3 |
InChI Key |
GPSKTAHMCNUJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
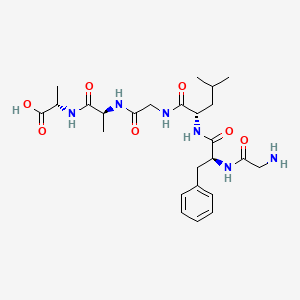
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
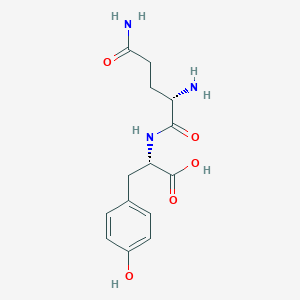
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
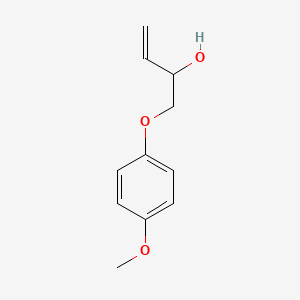
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
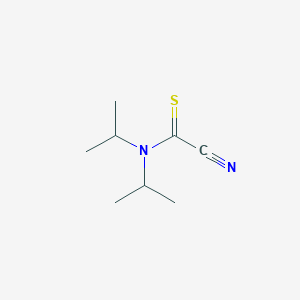


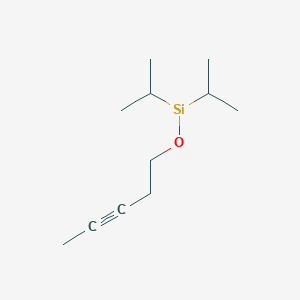
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
